molecular formula C12H21NO2 B069968 Tert-butyl 4-vinylpiperidine-1-carboxylate CAS No. 180307-56-6

Tert-butyl 4-vinylpiperidine-1-carboxylate

Cat. No. B069968
M. Wt: 211.3 g/mol
InChI Key: LKUCYFONIRHGSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate involves multiple steps, starting from readily available reagents. An efficient approach includes SN2 substitution, borohydride reduction, oxidation, and acylation steps, yielding the target compound with significant efficiency. This method is noted for its simplicity, scalability, and the high yield of the final product (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Molecular structure determination through X-ray crystallography and DFT analyses reveals the compound's conformation and electronic properties. Crystallographic studies have provided detailed insights into the molecular geometry, confirming the stability of the compound and its intermediates under various conditions (N. Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including Diels-Alder reactions, which are pivotal for synthesizing complex organic molecules. These reactions highlight the compound's versatility as a building block in organic synthesis (A. I. Moskalenko & V. Boev, 2014).

Scientific Research Applications

  • Synthesis of Pipecolic Acid Derivatives : The vinylfluoro group, as seen in compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, is an acetonyl cation equivalent under acidic conditions. This property has been utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, which are valuable in medicinal chemistry (Purkayastha et al., 2010).

  • Synthesis of Aza and Fluorine-Substituted Compounds : The compound is used in the synthesis of aza and fluorine-substituted 3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-ones, indicating its utility in creating complex molecular structures for potential therapeutic applications (Han et al., 2009).

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, showcasing its significance in drug development (Chen Xin-zhi, 2011).

  • Chemical Transformations and Syntheses : The compound is involved in various chemical reactions and transformations, such as the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with other chemical agents. These transformations are crucial for developing pharmaceuticals and other complex organic molecules (Moskalenko & Boev, 2014).

  • Reactions with Aromatic Carboxylic Acids : The compound reacts with aromatic carboxylic acids to produce derivatives useful in synthetic organic chemistry. Such reactions are significant for creating compounds with specific functionalities (Alizadeh et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause certain health hazards . Specific hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCYFONIRHGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448075
Record name tert-Butyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-vinylpiperidine-1-carboxylate

CAS RN

180307-56-6
Record name tert-Butyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4(2-bromo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (81.5 g 0.279 mol) in dry tetrahydrofuran (1000 ml) under nitrogen at 20° was treated portionwise, over 30 min, with potassium tert-butoxide (63.2 g 0.563 mol). The mixture was stirred at 25° for 3 h and partitioned between saturated aqueous ammonium chloride (1000 ml) and diethyl ether (500 ml). The aqueous phase was extracted with diethyl ether (4×500 ml) and the combined, dried (MgSO4) extracts were evaporated in vacuo. The residue was purified by flash column chromatography on silica gel (Merck 9385) eluant cyclohexane: diethyl ether (19:1) to give the title compound as an orange oil (37.1 g, 0.176 mol, 63%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Zhang, Z Zhou, WA Zalloum, Z Wang, Z Fu… - Bioorganic …, 2021 - Elsevier
… Then 12 (1.0 g, 2.3 mmol), tert-butyl 4-vinylpiperidine-1-carboxylate (0.52 g, 2.53 mmol) and sodium acetate (0.56 g, 6.9 mmol) were added. The mixture was heated to 100 C and …
Number of citations: 5 www.sciencedirect.com
SR Sardini Jr - 2020 - search.proquest.com
… 235 tert-Butyl 4-vinylpiperidine-1-carboxylate was synthesized in accordance with literature procedure.28 tert-Butyl allyl(methyl)carbamate was synthesized in accordance with literature …
Number of citations: 0 search.proquest.com
AR Norman, MN Yousif, CSP McErlean - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A photoredox-catalyzed method for the indirect generation of acyl radicals from stable thioesters is described. The process is applicable to both aromatic and aliphatic substrates, and …
Number of citations: 16 pubs.rsc.org

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